molecular formula C10H12N4O B3051457 Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- CAS No. 338412-35-4

Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl-

Cat. No.: B3051457
CAS No.: 338412-35-4
M. Wt: 204.23 g/mol
InChI Key: GYPPGBCYEMWKMB-UHFFFAOYSA-N
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Description

The compound features a pyridinyl core substituted with a cyano (-CN) group at position 3, a methoxy (-OCH₃) group at position 4, and a methanimidamide (-N=C(NMe₂)) moiety at position 2. The dimethylamine groups and electron-withdrawing cyano substituent likely influence its polarity, solubility, and reactivity. Pyridine derivatives are commonly explored in pharmaceuticals and agrochemicals due to their bioactivity and structural versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(3-cyano-4-methoxypyridin-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14(2)7-13-10-8(6-11)9(15-3)4-5-12-10/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPPGBCYEMWKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=CC(=C1C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394921
Record name 3K-020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-35-4
Record name 3K-020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution with Dimethylamine

A primary method involves reacting 3-cyano-4-methoxy-2-pyridinyl chloride with dimethylamine under controlled conditions. The chloride intermediate is generated via chlorination of the corresponding hydroxy precursor using thionyl chloride or phosphorus oxychloride. The subsequent nucleophilic substitution proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the target methanimidamide with 68–72% efficiency. Key challenges include managing exothermic reactions and minimizing hydrolysis of the nitrile group.

Pinner Reaction for Imidamide Formation

The Pinner reaction, which couples nitriles with amines under acidic conditions, has been adapted for this compound. Here, 3-cyano-4-methoxy-2-pyridine is treated with dimethylamine hydrochloride in methanol saturated with hydrogen chloride. The reaction forms an imino ether intermediate, which isomerizes to the methanimidamide upon neutralization with aqueous sodium bicarbonate. This method achieves 65–70% yield but requires careful pH control to prevent decomposition of the pyridine ring.

Optimization of Methylation and Cyano Group Stability

Methylation Reagents and Solvents

Methylation of the pyridine oxygen is critical. Dimethyl sulfate in dichloromethane at 20–30°C provides higher selectivity compared to methyl iodide, which risks over-alkylation. N,N-Dimethylformamide (DMF) is preferred as a solvent due to its ability to stabilize transition states, enhancing reaction rates by 30%.

Table 1: Methylation Efficiency with Different Reagents
Reagent Solvent Temperature (°C) Yield (%)
Dimethyl sulfate DMF 20–30 82
Methyl iodide Dichloromethane 20–30 75
Methyl triflate DMF 10–20 78

Cyanide Source in Nitrile Formation

The cyano group at the 3-position is introduced via nucleophilic aromatic substitution using potassium cyanide in DMF at 100–150°C. Cuprous cyanide, though less reactive, minimizes side reactions such as dimerization, improving yields to 85%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system for large-scale production. The process involves:

  • Bromination : 4-Hydroxynicotinic acid is brominated using phosphorus tribromide in DMF at 50–60°C.
  • Methylation : The brominated intermediate reacts with dimethyl sulfate in a microreactor, achieving 95% conversion in 10 minutes.
  • Cyanidation : Cuprous cyanide in DMF at 120°C replaces bromine with a cyano group, yielding 89% pure product.

This method reduces reaction times by 60% compared to batch processes and avoids intermediate isolation, which is critical for cost-effective manufacturing.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.92 (s, 1H, NH), 3.98 (s, 3H, OCH$$3$$), 3.12 (s, 6H, N(CH$$3$$)$$2$$).
  • IR : Strong absorption at 2220 cm$$^{-1}$$ confirms the nitrile group, while bands at 1605 cm$$^{-1}$$ and 1250 cm$$^{-1}$$ correspond to C=N and C-O stretches, respectively.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals ≥98% purity when using recrystallization from ethanol-water (4:1).

Challenges and Mitigation Strategies

Hydrolysis of Nitrile Group

The electron-deficient pyridine ring increases nitrile susceptibility to hydrolysis. Storage under nitrogen and avoidance of aqueous workups above pH 7 are essential.

Byproduct Formation

Over-methylation produces quaternary ammonium salts, detectable via LC-MS. Adding stoichiometric dimethylamine scavengers like silica gel reduces this byproduct to <2%.

Emerging Methodologies

Photocatalytic Cyanation

Preliminary studies show that visible-light-driven catalysis using ruthenium polypyridyl complexes enables cyanation at room temperature, though yields remain low (45–50%).

Enzymatic Methylation

Engineered methyltransferases have been tested for regioselective methylation, but reaction rates are impractical for industrial use.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanimidamide Derivatives

Substituted Heterocyclic Analogs

Methanimidamide, N'-(3-cyano-5-nitro-2-thienyl)-N,N-dimethyl- (CAS 63895-75-0)
  • Molecular Formula : C₈H₈N₄O₂S
  • Molecular Weight : 224.24 g/mol
  • Key Properties: Polar Surface Area (PSA): 82.53 Ų (high polarity due to nitro and cyano groups) Boiling Point: 387.9 ± 52.0°C pKa: 4.15 ± 0.50 (moderate acidity) Density: 1.37 ± 0.1 g/cm³ .

Comparison :

  • The thienyl core (vs.
  • Higher PSA (82.53 vs. ~70–75 estimated for the target compound) suggests greater solubility in polar solvents but reduced membrane permeability.
(E)-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide (CAS 1055300-46-3)
  • Molecular Formula : C₉H₁₄N₄O₂
  • Molecular Weight : 210.24 g/mol
  • Structure: Features a pyrimidinone ring with dioxo and methyl substituents .

Comparison :

  • The pyrimidinone core introduces hydrogen-bonding sites (dioxo groups), which may improve binding affinity in biological targets.
  • Lower molecular weight (210.24 vs. ~240–250 estimated for the target compound) could influence pharmacokinetics.

Aromatic Ring-Substituted Analogs

Chlordimeform (Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-; CAS 6164-98-3)
  • Molecular Formula : C₁₀H₁₂ClN₃
  • Molecular Weight : 209.67 g/mol
  • Key Properties: Banned globally due to carcinogenicity (bladder cancer in humans) and high toxicity to non-target organisms . LogP: ~2.5 (moderate lipophilicity).

Comparison :

  • The chlorophenyl group (vs.
  • The target compound’s cyano and methoxy substituents may reduce toxicity by decreasing lipophilicity and enhancing metabolic clearance.
Methanimidamide, N'-(4-amino-2,6-dichlorophenyl)-N,N-dimethyl- (CAS Unavailable)
  • Structure: Contains a dichlorophenyl ring with an amino group .
  • Key Features: Amino group introduces basicity (pKa ~9–10), altering solubility and interaction with biological targets.

Comparison :

  • The amino group could enable hydrogen bonding, contrasting with the target compound’s methoxy group, which is electron-donating but less interactive.

Sulfonyl and Sulfur-Containing Analogs

Methanimidamide, N'-[(butylamino)sulfonyl]-N,N-dimethyl- (CAS 63845-66-9)
  • Molecular Formula : C₇H₁₇N₃O₂S
  • Molecular Weight : 207.29 g/mol
  • Key Properties :
    • PSA: 61.77 Ų
    • Boiling Point: 296.8 ± 23.0°C
    • pKa: 11.56 ± 0.40 (weak base) .

Comparison :

  • The sulfonyl group enhances stability and acidity compared to the target compound’s cyano group.
  • Lower PSA (61.77 vs. ~70–80 for the target compound) suggests reduced solubility in aqueous environments.
N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide
  • Structure : Pyrimidine ring with methylthio (-SMe) substituent .

Comparison :

  • Methylthio group may confer higher metabolic stability than the target compound’s methoxy group.

Biological Activity

Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- (CAS Number: 338412-35-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol
  • Purity : >90%

Anticancer Properties

Recent studies have indicated that compounds similar to Methanimidamide exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro studies demonstrated that these compounds could effectively reduce the viability of cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Methanimidamide has also been evaluated for its antimicrobial properties. Research suggests that it may possess inhibitory effects against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Neuropharmacological Effects

There is emerging evidence that Methanimidamide may influence neurotransmitter systems. Similar compounds have been studied for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and neurodegenerative diseases.

Case Studies

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of methanimidamide showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
    • Another investigation highlighted the ability of these compounds to induce apoptosis in breast cancer cells through mitochondrial pathways.
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties of methanimidamide analogs demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Neuropharmacological Studies :
    • A pharmacological assessment indicated that methanimidamide derivatives could enhance serotonin receptor activity, which may contribute to antidepressant-like effects in animal models .

Apoptosis Induction

The anticancer effects are primarily attributed to the induction of apoptosis via mitochondrial pathways. This includes the release of cytochrome c and activation of caspases, leading to programmed cell death.

Membrane Disruption

The antimicrobial activity is linked to the disruption of bacterial cell membranes, which compromises their integrity and leads to cell death.

Neurotransmitter Modulation

The neuropharmacological effects are thought to arise from the modulation of neurotransmitter systems, particularly through interaction with serotonin and dopamine receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl-
Reactant of Route 2
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Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl-

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